molecular formula C23H26N2O3 B2537980 N-(4-Methoxy-3-methylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361748-79-8

N-(4-Methoxy-3-methylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2537980
M. Wt: 378.472
InChI Key: OKPVOZQSIMHDIA-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-3-methylphenylboronic acid” is a laboratory chemical with the CAS number 175883-62-2 . It is used in various chemical reactions and has a molecular weight of 165.98 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For the related compound “4-Methoxy-3-methylphenylboronic acid”, it has a predicted boiling point of 374.2±30.0 °C and a predicted density of 1.067±0.06 g/cm3 .

Safety And Hazards

The safety data sheet for “4-Methoxy-3-methylphenylboronic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for a compound depend on its potential applications. The related compound TP1 was identified as a promising candidate for managing -Thalassemia , suggesting that similar compounds could have potential therapeutic applications.

properties

IUPAC Name

N-(4-methoxy-3-methylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-4-21(26)25-14-12-23(13-15-25,18-8-6-5-7-9-18)22(27)24-19-10-11-20(28-3)17(2)16-19/h4-11,16H,1,12-15H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVOZQSIMHDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-3-methylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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